
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate is a chemical compound known for its unique properties and applications. This compound is part of the phosphorodithioate family, which is characterized by the presence of phosphorus, sulfur, and fluorine atoms. The presence of fluorine atoms in the compound significantly influences its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate typically involves the reaction of phosphorus pentasulfide with 2,2,3,3-tetrafluoropropanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
P2S5+2C3H4F4OH→(C3H4F4O)2P2S5+H2S
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphorothioates
Reduction: Phosphines
Substitution: Various substituted phosphorodithioates
Wissenschaftliche Forschungsanwendungen
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. The presence of fluorine atoms enhances the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O,O-Diethyl S-ethyl phosphorodithioate
- O,O-Dimethyl S-methyl phosphorodithioate
- O,O-Diethyl S,S-dipropyl phosphorodithioate
Uniqueness
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, enhanced reactivity, and improved binding affinity to molecular targets.
Eigenschaften
CAS-Nummer |
135294-67-6 |
|---|---|
Molekularformel |
C8H11F8O2PS2 |
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
ethylsulfanyl-sulfanylidene-bis(2,2,3,3-tetrafluoropropoxy)-λ5-phosphane |
InChI |
InChI=1S/C8H11F8O2PS2/c1-2-21-19(20,17-3-7(13,14)5(9)10)18-4-8(15,16)6(11)12/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
IJMJLOIZHGFKRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCSP(=S)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)

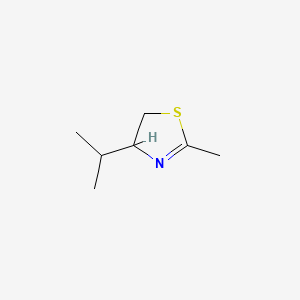

![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
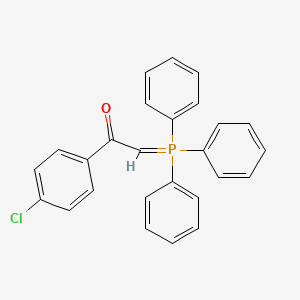
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
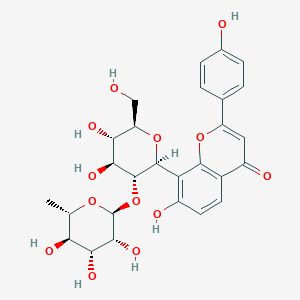
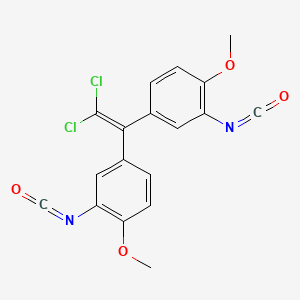
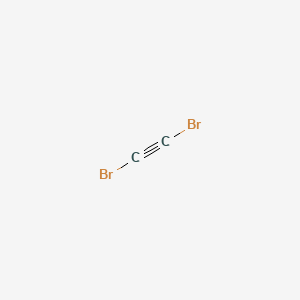
![N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine](/img/structure/B14170812.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14170826.png)
